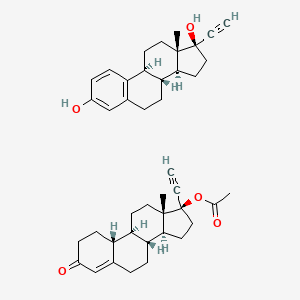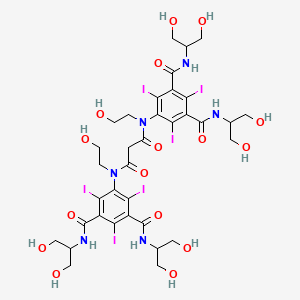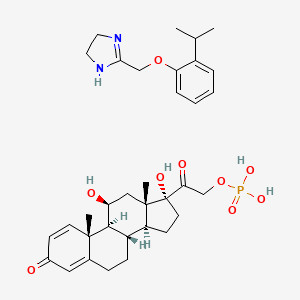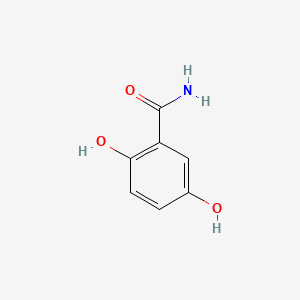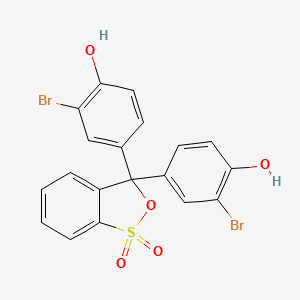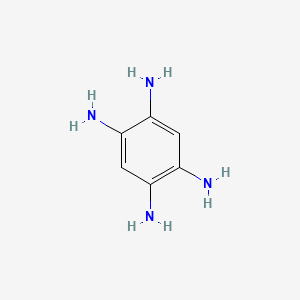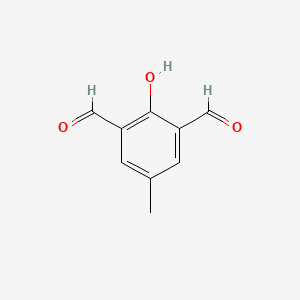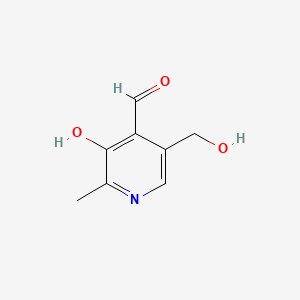
Pyridoxal
Übersicht
Beschreibung
Pyridoxal ist eine der natürlichen Formen von Vitamin B6, einem wasserlöslichen Vitamin, das für verschiedene biologische Funktionen unerlässlich istThis compound ist entscheidend für den Metabolismus von Aminosäuren, Glukose und Lipiden und dient als Coenzym in zahlreichen enzymatischen Reaktionen, hauptsächlich in seiner phosphorylierten Form, this compound-5’-phosphat .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann aus Pyridoxin oder Pyridoxinhydrochlorid durch selektive Oxidation synthetisiert werden. Der Prozess beinhaltet die Verwendung von Wasser als Reaktionslösungsmittel und ein katalytisches Oxidationssystem, das eine Sauerstoffquelle, einen Katalysator, ein anorganisches Salz und einen Aminliganden umfasst. Diese Methode ist aufgrund ihrer hohen Umwandlungsrate, guten Selektivität, milden Reaktionsbedingungen, einfachen Handhabung, geringen Kosten und Umweltfreundlichkeit vorteilhaft .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Pyridoxalhydrochlorid häufig durch Auflösen von Pyridoxinhydrochlorid in Salzsäure und Zugabe von aktiviertem Mangandioxid synthetisiert. Die Mischung wird gerührt und auf 55°C erhitzt, um die Reaktion zu erleichtern .
Wissenschaftliche Forschungsanwendungen
Pyridoxal und seine Derivate haben zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Coenzym in verschiedenen enzymatischen Reaktionen verwendet.
Biologie: Spielt eine Rolle im Aminosäurestoffwechsel, in der Neurotransmitter-Synthese und in der Glykogenolyse.
Medizin: Wird zur Behandlung von Vitamin-B6-Mangel, Epilepsie und bestimmten Stoffwechselstörungen eingesetzt.
Industrie: Wird bei der Herstellung von Arzneimitteln, Nahrungsergänzungsmitteln und angereicherten Lebensmitteln eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine aktive Form, this compound-5’-phosphat. Dieses Coenzym beteiligt sich an über 140 enzymatischen Reaktionen, einschließlich Transaminierung, Decarboxylierung und Racemisierung von Aminosäuren. This compound-5’-phosphat bildet eine Schiff-Base mit der ε-Aminogruppe von Lysinresten in Enzymen und erleichtert so verschiedene biochemische Transformationen. Es wirkt als Elektronensenke, stabilisiert Reaktionsintermediate und ermöglicht den Transfer von Aminogruppen .
Wirkmechanismus
Target of Action
Pyridoxal, a form of vitamin B6, primarily targets the enzyme This compound kinase . This enzyme is crucial for the conversion of this compound to its active form, This compound 5’-phosphate (PLP) . PLP acts as a coenzyme in a wide range of biochemical reactions .
Mode of Action
This compound is the precursor to this compound phosphate (PLP) . It interacts with its target, this compound kinase, to be converted into PLP . PLP then acts as a coenzyme in various enzymatic reactions, including all transamination reactions, and some oxylation and deamination reactions of amino acids .
Biochemical Pathways
PLP is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids . It also plays a role in the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
It is known that this compound, like other forms of vitamin b6, is water-soluble and is mainly stored in the liver with lesser amounts in muscle and brain .
Result of Action
The action of this compound, through its conversion to PLP, has significant molecular and cellular effects. It is involved in the metabolism of amino acids and glycogen, contributing to various physiological functions . It also plays a crucial role in the synthesis of neurotransmitters, influencing brain function and mood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of this compound can be affected by dietary intake, as it is a form of vitamin B6 . Additionally, certain medications, such as Isoniazid, can competitively inhibit the action of this compound in metabolic functions .
Biochemische Analyse
Biochemical Properties
Pyridoxal acts as a coenzyme in many biochemical reactions, particularly those involving amino acids. It interacts with enzymes such as aminotransferases, decarboxylases, and racemases. These interactions are crucial for the catalysis of transamination, decarboxylation, and racemization reactions. This compound forms a Schiff base with the amino group of the substrate, facilitating the transfer of functional groups and the stabilization of reaction intermediates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid, which are critical for cell signaling in the nervous system. This compound also affects gene expression by modulating the activity of transcription factors and enzymes involved in DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coenzyme in enzymatic reactions. This compound binds to the active site of enzymes, forming a Schiff base with the substrate. This interaction facilitates the transfer of functional groups and the stabilization of reaction intermediates. This compound can also act as an electron sink, stabilizing carbanionic intermediates and facilitating the cleavage of chemical bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including the modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is essential for normal cellular function and metabolism. At high doses, it can have toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where this compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridoxal can be synthesized from pyridoxine or pyridoxine hydrochloride through selective oxidation. The process involves using water as the reaction solvent and a catalytic oxidation system comprising an oxygen source, a catalyst, an inorganic salt, and an amine ligand. This method is advantageous due to its high conversion rate, good selectivity, mild reaction conditions, ease of operation, low cost, and environmental friendliness .
Industrial Production Methods
In industrial settings, this compound hydrochloride is often synthesized by dissolving pyridoxine hydrochloride in hydrochloric acid and adding activated manganese dioxide. The mixture is stirred and heated to 55°C to facilitate the reaction .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pyridoxal unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu this compound-5’-phosphat oxidiert werden.
Reduktion: Es kann zu Pyridoxin reduziert werden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen und Schiff-Basen mit Aminosäuren bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Katalytische Oxidationssysteme mit Sauerstoffquellen, Katalysatoren, anorganischen Salzen und Aminliganden.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Aminosäuren und andere Nukleophile.
Hauptprodukte
Oxidation: this compound-5’-phosphat.
Reduktion: Pyridoxin.
Substitution: Schiff-Basen und andere Derivate
Vergleich Mit ähnlichen Verbindungen
Pyridoxal ist Teil der Vitamin-B6-Familie, zu der auch Pyridoxin und Pyridoxamin gehören. Diese Verbindungen teilen sich eine Pyridinringstruktur und können in biologischen Systemen ineinander umgewandelt werden. This compound-5’-phosphat hat unter ihnen die höchste biologische Aktivität, was es in seiner umfassenden Rolle als Coenzym einzigartig macht. Weitere ähnliche Verbindungen sind:
Pyridoxamin: Eine weitere Form von Vitamin B6, die am Aminosäurestoffwechsel beteiligt ist.
Pyridoxin-5’-phosphat: Die phosphorylierte Form von Pyridoxin.
Pyridoxamin-5’-phosphat: Die phosphorylierte Form von Pyridoxamin .
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, this compound-5’-phosphat zu bilden, das für zahlreiche enzymatische Reaktionen und Stoffwechselwege unerlässlich ist.
Eigenschaften
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046020 | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000162 [mmHg] | |
| Record name | Pyridoxal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17038 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Pyridoxal is the precursor to pyridoxal phosphate. Pyridoxal 5'-phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA). | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66-72-8 | |
| Record name | Pyridoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3THM379K8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyridoxal interact with enzymes?
A1: this compound, often in its phosphorylated form, this compound 5'-phosphate (PLP), acts as a cofactor for over 140 enzymes, primarily those involved in amino acid metabolism [, , , , , , , , ]. It typically forms a Schiff base with a lysine residue in the enzyme's active site [, , , ].
Q2: What role does this compound 5'-phosphate (PLP) play in enzymatic reactions?
A2: PLP participates in a diverse array of enzymatic reactions, including transamination, decarboxylation, racemization, and elimination reactions, all of which are crucial for amino acid metabolism and neurotransmitter synthesis [, , , , , , , ].
Q3: Can you provide specific examples of enzymes that require this compound 5'-phosphate for activity?
A3: Examples include aspartate aminotransferase, glutamate decarboxylase, ornithine aminotransferase, and tyrosine phenol-lyase [, , , , , , ]. These enzymes play crucial roles in amino acid metabolism and neurotransmitter synthesis.
Q4: How does this compound deficiency affect enzyme function and what are the downstream consequences?
A4: this compound deficiency can lead to decreased activity of PLP-dependent enzymes [, , ]. This can disrupt amino acid metabolism and neurotransmitter synthesis, potentially contributing to various neurological and physiological issues [, , ].
Q5: What is the significance of the interaction between this compound 5'-phosphate and the recBC enzyme of E. coli?
A5: Research shows that this compound 5'-phosphate can inhibit the DNA-hydrolyzing and ATPase activities of the recBC enzyme by binding to a lysine residue within the DNA binding site []. This finding sheds light on the enzyme's structure and mechanism.
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol.
Q7: What are the characteristic spectroscopic properties of this compound and its derivatives?
A7: this compound and its derivatives exhibit distinct absorption spectra. For instance, this compound-P bound to enzymes typically shows absorption peaks around 420 nm and 330 nm [, ]. Upon reduction with sodium borohydride, the 420 nm peak disappears, indicating the reduction of the Schiff base formed with the enzyme [, ].
Q8: How can spectroscopic techniques be used to study this compound-enzyme interactions?
A8: Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to monitor the formation and breakdown of the Schiff base between this compound (or its derivatives) and enzymes, providing insights into binding kinetics and enzyme mechanisms [, , , ].
Q9: What is the role of the phosphate group in this compound 5'-phosphate during enzymatic catalysis?
A9: Studies suggest that the phosphate group of PLP plays a crucial role in catalysis by acting as a proton acceptor or donor during the enzymatic reaction [, ]. 31P-NMR studies have provided valuable insights into the ionization states and the environment of the phosphate group during different stages of the catalytic cycle [].
Q10: How can this compound be used in the synthesis of unnatural amino acids and chiral diamines?
A10: Chiral this compound derivatives have been developed as catalysts for asymmetric transamination reactions, enabling the synthesis of unnatural D-amino acids []. Additionally, chiral pyridoxamine models have been employed for the stereospecific synthesis of chiral diamines [].
Q11: How do structural modifications of this compound analogs affect their interaction with this compound kinase?
A11: Research has shown that modifications to the this compound structure can significantly impact its interaction with this compound kinase. For example, replacing the 4'-aldehyde group with an oxime group, as in this compound 5'-phosphate oxime-O-acetic acid (PLPOAA), reduces the binding affinity to the enzyme []. Additionally, the presence of a methyl group at position 6 of this compound analogs has been found to decrease the catalytic efficiency of the resulting holoenzyme complexes [].
Q12: Can you provide examples of this compound analogs that act as inhibitors of this compound-dependent enzymes?
A12: this compound 5'-phosphate oxime-O-acetic acid (PLPOAA) is a known inhibitor of glutamate decarboxylase []. Similarly, carbonyl reagents like hydrazine, hydroxylamine, and isoniazid inhibit both this compound kinase and glutamate decarboxylase [].
Q13: How does the structure of methylxanthines influence their inhibitory activity towards this compound kinase?
A13: Studies have shown that theophylline acts as a competitive inhibitor of this compound kinase, while the presence of a methyl group in caffeine reduces its inhibitory potency []. Interestingly, the addition of hydroxyethyl, hydroxypropyl, or dihydroxypropyl groups to theophylline completely abolishes its inhibitory effect []. These findings highlight the importance of specific structural features for interaction with the enzyme.
Q14: What factors can affect the stability of this compound and its derivatives?
A14: this compound and its derivatives, particularly PLP, can be sensitive to degradation under certain conditions, such as heat, light, and extreme pH.
Q15: How can the stability of this compound 5'-phosphate be enhanced in enzyme preparations?
A15: The presence of its apoenzyme often enhances the stability of PLP. For example, in the case of O-acetylserine-O-acetylhomoserine sulfhydrylase, binding of PLP to the apoenzyme increases its resistance to inactivation by heat, urea, and trypsin []. This protective effect is likely due to conformational changes induced upon cofactor binding.
Q16: What challenges are associated with this compound phosphate (PLP) delivery as a therapeutic agent?
A16: Delivering PLP directly as a therapeutic agent poses challenges due to its instability and limited ability to cross the blood-brain barrier.
Q17: Are there strategies to improve the delivery of this compound phosphate to the brain?
A17: Research is exploring strategies such as prodrugs and nanoparticle-based delivery systems to enhance PLP delivery to the brain and improve its therapeutic potential for neurological disorders.
Q18: How can this compound phosphate levels be measured in biological samples?
A18: Plasma and erythrocyte PLP levels can be measured using various analytical techniques, including high-performance liquid chromatography (HPLC) []. These measurements can provide insights into an individual's vitamin B6 status.
Q19: What is the significance of altered this compound phosphate levels in certain disease states?
A19: Altered PLP levels have been observed in various neurological and metabolic disorders. For instance, decreased PLP levels in the brain are associated with impaired GABAergic neurotransmission in hepatic encephalopathy [].
Q20: What analytical techniques are commonly employed to study this compound and its interactions?
A20: Researchers utilize techniques like UV-Vis spectroscopy, fluorescence spectroscopy, HPLC, and 31P-NMR spectroscopy to characterize this compound and its interactions with enzymes and other biomolecules [, , , , , ].
Q21: What are some key historical milestones in this compound research?
A21: The discovery of this compound's role as a coenzyme for transamination reactions in the 1940s was a landmark event []. Subsequent research has significantly expanded our understanding of the diverse roles of PLP-dependent enzymes in various metabolic pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


